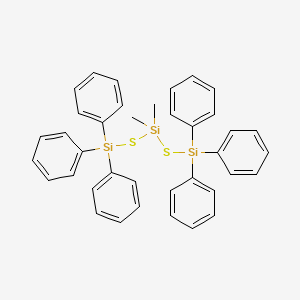
3-Butanone, 4-(butylnitrosamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butanone, 4-(butylnitrosamino)- is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often found in tobacco products and certain processed foods. This compound is of significant interest in the field of toxicology and cancer research due to its potential health impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanone, 4-(butylnitrosamino)- typically involves the nitrosation of secondary amines. The process generally includes the following steps:
Formation of the Nitrosating Agent: Sodium nitrite is reacted with hydrochloric acid to form nitrous acid.
Nitrosation Reaction: The secondary amine (butylamine) is then reacted with the nitrous acid under acidic conditions to form the nitrosamine.
The reaction conditions often require a controlled temperature environment to prevent the decomposition of the nitrosating agent and to ensure the selective formation of the desired nitrosamine.
Industrial Production Methods
Industrial production of nitrosamines, including 3-Butanone, 4-(butylnitrosamino)-, is typically carried out in specialized chemical plants equipped with safety measures to handle the toxic nature of these compounds. The process involves large-scale nitrosation reactions under stringent quality control to ensure the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butanone, 4-(butylnitrosamino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxidation typically results in the formation of nitro compounds or carboxylic acids.
Reduction: Reduction leads to the formation of secondary amines.
Substitution: Substitution reactions can yield a variety of products depending on the substituent introduced.
Scientific Research Applications
3-Butanone, 4-(butylnitrosamino)- is extensively studied in various scientific fields:
Chemistry: It is used as a model compound to study nitrosation reactions and the behavior of nitrosamines.
Biology: Research focuses on its biological effects, particularly its role in inducing mutations and cancer.
Medicine: Studies investigate its potential as a biomarker for exposure to nitrosamines and its implications in cancer diagnosis and treatment.
Industry: It is used in the development of safety protocols for handling nitrosamines in industrial settings.
Mechanism of Action
The mechanism of action of 3-Butanone, 4-(butylnitrosamino)- involves its metabolic activation to form reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to mutations, cellular damage, and ultimately carcinogenesis. The compound primarily targets the liver and lungs, where it undergoes metabolic activation by cytochrome P450 enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
Comparison
3-Butanone, 4-(butylnitrosamino)- is unique in its structure and specific biological effects. Compared to other nitrosamines like NNK, NDMA, and NDEA, it has distinct metabolic pathways and target organs. While NNK is primarily associated with tobacco-related lung cancer, 3-Butanone, 4-(butylnitrosamino)- has broader implications in both liver and lung carcinogenesis.
Properties
CAS No. |
61734-90-5 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-butyl-N-(2-oxobutyl)nitrous amide |
InChI |
InChI=1S/C8H16N2O2/c1-3-5-6-10(9-12)7-8(11)4-2/h3-7H2,1-2H3 |
InChI Key |
PSHQOARTDNZNHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(=O)CC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-2-methyl-3H-thieno[2,3-d]imidazole](/img/structure/B14565895.png)

![2-Benzyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14565906.png)



![Ethyl 4-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14565922.png)


![1-[3-(Trimethoxysilyl)propoxy]propan-2-ol](/img/structure/B14565932.png)

![2-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-6-nitropyridine](/img/structure/B14565937.png)

